molecular formula C27H37ClN6O2 B12293000 Nvp 2; nvp2

Nvp 2; nvp2

货号: B12293000
分子量: 513.1 g/mol
InChI 键: XWQVQSXLXAXOPJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of NVP-2 involves several steps:

    Starting Materials: Malononitrile and 1-bromo-2-(2-bromoethoxy)ethane.

    Cyclization and Reduction: These starting materials undergo successive cyclization and reduction.

    Nucleophilic Substitution: The intermediate product is then subjected to nucleophilic substitution with 2-bromo-6-fluoropyridine.

    Suzuki–Miyaura Reaction: The product from the previous step undergoes a Suzuki–Miyaura reaction with (5-chloro-2-fluoropyridin-4-yl)boronic acid.

    Deprotection: The final step involves deprotection to yield the target product, NVP-2.

化学反应分析

NVP-2 undergoes various chemical reactions, including:

Common reagents used in these reactions include malononitrile, 1-bromo-2-(2-bromoethoxy)ethane, and 2-bromo-6-fluoropyridine. The major products formed from these reactions are intermediates that eventually lead to the synthesis of NVP-2 .

科学研究应用

NVP-2 has a wide range of scientific research applications:

作用机制

NVP-2 exerts its effects by inhibiting CDK9/CycT activity. This inhibition blocks RNA polymerase II-mediated transcription by preventing CDK9-dependent phosphorylation of the RNA polymerase II C-terminal domain. This leads to the induction of apoptosis and inhibition of cell proliferation . The molecular targets involved include CDK9, CDK1, CDK2, and CDK16 .

生物活性

NVP-2 (chemical name: 4-[[[5'-Chloro-2'-[[trans-4-[[(1R)-2-methoxy-1-methylethyl]amino]cyclohexyl]amino][2,4'-bipyridin]-6-yl]amino]methyl]tetrahydro-2H-pyran-4-carbonitrile) is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription elongation. This article explores the biological activity of NVP-2, focusing on its mechanism of action, selectivity, and antitumor effects as evidenced by various studies.

NVP-2 functions as an ATP-competitive inhibitor of CDK9, with an impressive inhibitory concentration (IC50) of approximately 0.5 nM . This high potency allows it to effectively disrupt the kinase activity necessary for transcriptional elongation mediated by RNA polymerase II (RNAP II) . The inhibition of CDK9 leads to the downregulation of critical anti-apoptotic proteins such as MCL-1, thereby promoting apoptosis in cancer cells .

Selectivity Profile

NVP-2 exhibits remarkable selectivity for CDK9 over a broad range of other kinases. In a study involving a panel of 468 kinases , NVP-2 demonstrated significant inhibition primarily against CDK9 and DYRK1B (IC50 = 350 nM), while showing minimal activity against CDK7 and CDK13 (IC50 > 10 μM) . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

KinaseIC50 (nM)Selectivity
CDK90.5High
DYRK1B350Moderate
CDK7>10,000Low
CDK13>10,000Low

Antitumor Activity

NVP-2 has been shown to possess significant antitumor activity across various leukemia cell lines, including MOLT4, Jurkat, SKW-3, and SUP-T11. In vitro studies indicate that NVP-2 not only inhibits cell proliferation but also induces apoptosis in these cells . The mechanism behind this antitumor effect is primarily attributed to the downregulation of MCL-1 and other survival factors that are critical for cancer cell survival.

Case Studies

  • MOLT4 Cell Line Study :
    • NVP-2 treatment resulted in a substantial decrease in cell viability and an increase in apoptotic markers.
    • Time-course experiments indicated that significant CDK9 degradation occurred within one hour of treatment, persisting for at least 24 hours .
  • Kinome Selectivity Assessment :
    • A comprehensive kinome profiling revealed that NVP-2 specifically engages CDK9 while sparing other kinases like CDK2 and CDK7 in cellular lysates .
    • The selectivity was further confirmed through live-cell experiments demonstrating consistent engagement with CDK9 across different genetic backgrounds.

Research Findings

Recent studies have highlighted the potential of NVP-2 as a promising candidate for clinical development due to its potent biological activity and favorable selectivity profile. The compound's ability to induce apoptosis in cancer cells while minimizing effects on normal cells positions it as a valuable therapeutic agent in oncology .

属性

分子式

C27H37ClN6O2

分子量

513.1 g/mol

IUPAC 名称

4-[[[6-[5-chloro-2-[[4-(1-methoxypropan-2-ylamino)cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile

InChI

InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34)

InChI 键

XWQVQSXLXAXOPJ-UHFFFAOYSA-N

规范 SMILES

CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。